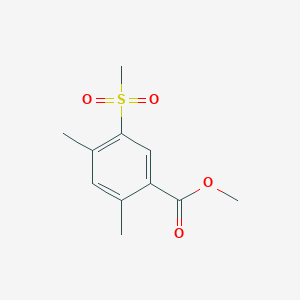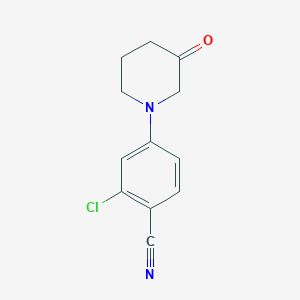![molecular formula C30H26O10 B13858903 [(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is a specialized compound used primarily in biochemical research. It is a derivative of 4-methylumbelliferone and is often utilized as a fluorogenic substrate for the detection and quantification of β-galactosidase activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside involves the protection of hydroxyl groups on the galactopyranoside moiety followed by benzoylation. The reaction typically starts with the galactopyranoside, which is protected using benzoyl chloride in the presence of a base such as pyridine. The protected intermediate is then reacted with 4-methylumbelliferone under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation but on a larger scale. This involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside primarily undergoes hydrolysis reactions. When exposed to β-galactosidase, the compound is cleaved to release 4-methylumbelliferone, which fluoresces under UV light .
Common Reagents and Conditions
Hydrolysis: β-galactosidase enzyme, aqueous buffer solutions.
Benzoylation: Benzoyl chloride, pyridine.
Protection/Deprotection: Various protecting groups and corresponding deprotecting agents.
Major Products
The major product of the enzymatic hydrolysis of 4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is 4-methylumbelliferone, which is a fluorescent compound .
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a substrate in enzymatic assays to study the activity of β-galactosidase.
Biology: Employed in the detection of β-galactosidase activity in various biological samples, including cell cultures and tissue extracts.
Medicine: Utilized in diagnostic assays to detect β-galactosidase deficiencies, which are associated with certain genetic disorders.
Industry: Applied in the quality control of products that require the monitoring of β-galactosidase activity.
Wirkmechanismus
The compound acts as a substrate for β-galactosidase. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify the activity of β-galactosidase. The molecular target is the β-galactosidase enzyme, and the pathway involves the hydrolysis of the glycosidic bond in the substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylumbelliferyl β-D-galactopyranoside: Another fluorogenic substrate for β-galactosidase, but without the benzoyl protection.
4-Methylumbelliferyl β-D-galactopyranoside-6-sulfate sodium salt: A variant used for specific assays involving sulfate groups.
Uniqueness
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is unique due to its dual benzoyl protection, which can influence its solubility and stability, making it suitable for specific biochemical assays where these properties are advantageous .
Eigenschaften
Molekularformel |
C30H26O10 |
|---|---|
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H26O10/c1-17-14-24(31)38-22-15-20(12-13-21(17)22)37-30-26(33)27(40-29(35)19-10-6-3-7-11-19)25(32)23(39-30)16-36-28(34)18-8-4-2-5-9-18/h2-15,23,25-27,30,32-33H,16H2,1H3/t23-,25+,26-,27+,30-/m1/s1 |
InChI-Schlüssel |
YPPBFNSXLOAFDY-YCKHTCETSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
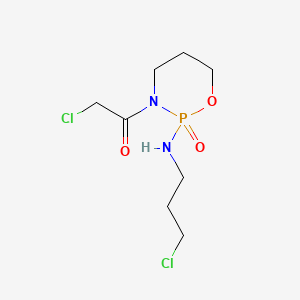
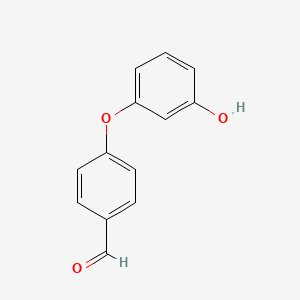
![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
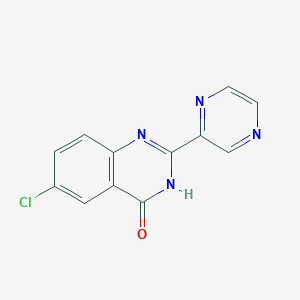
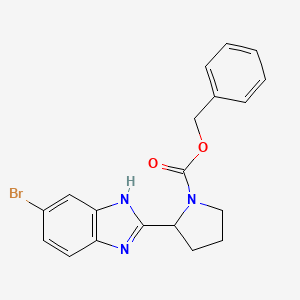

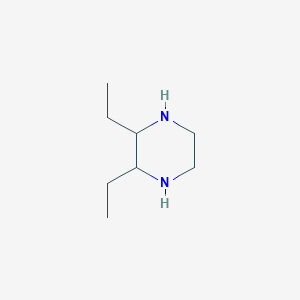
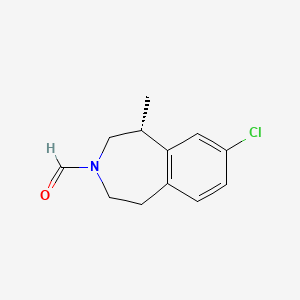
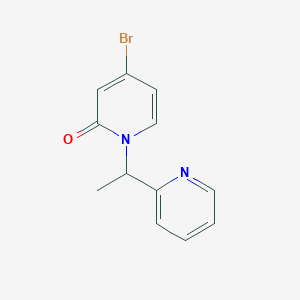
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
